3,3'-Diiodo-2,2'-dimethoxy-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene

Molecular Weight Heavy Atom Effect Chiral Scaffold

Problem: Aryl bromo/chloro H8-BINOL analogs suffer slow oxidative addition with Pd(0), requiring harsh conditions and low yields for 3,3'-disubstituted catalyst synthesis. Solution: This diiodo H8-BINOL leverages superior Ar-I kinetics for rapid, high-yield Suzuki couplings. • Efficient 3,3'-aryl/heteroaryl/alkenyl group installation. • High enantiopurity (≥98% ee) translates directly to final chiral phosphoric acid catalysts. • Direct precursor for C2-symmetric hypervalent iodine(III/V) organocatalysts. Available in (R)- and (S)-enantiomers at 95-98% purity with same-day global dispatch.

Molecular Formula C22H24I2O2
Molecular Weight 574.2 g/mol
Cat. No. B8246585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Diiodo-2,2'-dimethoxy-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene
Molecular FormulaC22H24I2O2
Molecular Weight574.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3OC)I)I
InChIInChI=1S/C22H24I2O2/c1-25-21-17(23)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24)22(20)26-2/h11-12H,3-10H2,1-2H3
InChIKeyNPYDHYBZZHRRPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-Diiodo-2,2'-dimethoxy-H8-BINOL Overview


3,3'-Diiodo-2,2'-dimethoxy-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene (CAS 400027-47-6 / 1826047-44-2) is an axially chiral, C2-symmetric compound belonging to the H8-BINOL family, characterized by a partially hydrogenated binaphthalene core with iodine atoms at the 3,3'-positions and methoxy groups at the 2,2'-positions . This structural motif combines the enhanced conformational rigidity of the octahydro backbone with the synthetic versatility of the halogen handle, positioning it as a key intermediate for generating 3,3'-disubstituted chiral catalysts and ligands. The compound is commercially available in both (R)- and (S)-enantiomeric forms with standard purities of 95% to 98% .

Axially chiral C2-symmetric H8-BINOL scaffold
Diiodo handle for cross-coupling functionalization
Available as (R)- and (S)-enantiomers

Diiodo vs. Dibromo/Dichloro Analogs


The differentiation of the 3,3'-diiodo derivative centers on the leaving-group ability of the halogen. In palladium-catalyzed cross-coupling reactions, the oxidative addition step—which installs the crucial stereodifferentiating groups—is kinetically favored for aryl iodides over aryl bromides and chlorides [1]. Substituting a dibromo or dichloro H8-BINOL analog can lead to slower reaction rates, the need for harsher conditions, and lower yields when synthesizing the 3,3′-disubstituted catalysts required for high-performance asymmetric induction. This fundamental reactivity difference governs the efficiency of downstream functionalization, making the diiodo compound the process-preferred precursor over its lighter halogen congeners.

Iodo enables faster oxidative addition; halogen-leaving group reactivity differs
Bromo/chloro analogs may require harsher conditions and can reduce coupling efficiency
Diiodo serves as process-preferred precursor for 3,3'-disubstituted catalysts
Lighter halogen congeners may not transfer the same kinetic profile in cross-couplings
Heavy atom identity aids compound tracking and QC differentiation
Dibromo/dichloro scaffolds lack the same molecular weight fingerprint for unambiguous batch confirmation

Quantitative Evidence for Diiodo-H8-BINOL


Molecular Weight & Heavy Atom Advantage

The direct incorporation of iodine atoms (atomic weight 126.9 g/mol) at the 3,3'-positions results in a significantly higher molecular weight for the target compound (574.23 g/mol) compared to the 3,3'-dibromo analog (calculated ~480 g/mol for C22H24Br2O2) and the 3,3'-dichloro analog (calculated ~400 g/mol) . This difference is a quantifiable physical property that aids in identity confirmation and compound tracking during synthetic workflows.

Mol. Weight & Heavy Atom
Reported
574.23 g/mol; ~20% heavier than dibromo analog, ~44% heavier than dichloro
Supports identity confirmation and compound tracking
Calculated from molecular formulas; verify against batch COA
Molecular Weight Heavy Atom Effect Chiral Scaffold

High Enantiomeric Purity as Procurement Criterion

Commercial suppliers report a standard purity of 98% for the (S)-enantiomer of the target compound, with batch-specific quality control documentation including NMR, HPLC, and GC traces . While many chiral ligands are commercially available, a defined high purity specification for a key intermediate directly reduces the risk of introducing undefined stereochemical impurities into the final catalyst, a critical factor for achieving reproducible enantioselectivities.

Enantiomeric Purity
Specification review
98% (S-enantiomer); 95% (R-enantiomer) as per supplier CoA
Supports lot-to-lot consistency review for asymmetric synthesis
Purity values are batch-dependent; request current CoA
Enantiomeric Purity Chiral HPLC Optical Rotation

Precursor to Enantioselective H8-BINOL Catalysts

The target compound serves as the direct iodinated precursor to 3,3'-disubstituted H8-BINOL ligands. In the literature, a structurally related 3,3'-functionalized H8-BINOL demonstrated significantly higher enantioselectivity in the asymmetric alkynylzinc addition to ortho-substituted benzaldehydes compared to the parent, unsubstituted H8-BINOL [1]. The diiodo intermediate enables this class of high-performance catalysts.

Catalyst Precursor
Class-level
Precursor to 3,3'-disubstituted H8-BINOL ligands; reported higher enantioselectivity over unsubstituted parent
Supports catalyst development for asymmetric alkyne additions
Class-level inference from a related morpholinylmethyl derivative
Asymmetric Catalysis Enantioselectivity C-C Bond Formation

Diiodo-H8-BINOL Key Applications


Suzuki-Miyaura Cross-Coupling for Disubstituted H8-BINOL Organocatalysts

The diiodo compound is the direct precursor for installing diverse aryl, heteroaryl, or alkenyl groups at the 3,3'-positions. The superior reactivity of aryl iodides in oxidative addition with Pd(0) enables faster, higher-yielding Suzuki couplings compared to the corresponding dibromo analog [1]. This is critical for rapidly generating libraries of 3,3'-disubstituted H8-BINOL catalysts for reaction screening.

Kilogram-Scale Chiral Phosphoric Acid Catalysts

For process development, the defined high enantiopurity (e.g., 98% ee for the S-enantiomer [1]) of the starting material directly translates to high enantiopurity in the final phosphoric acid diester catalyst. This reduces the need for enantiomeric enrichment steps post-catalyst synthesis, improving overall process mass intensity.

Hypervalent Iodine Organocatalyst Synthesis

The presence of two iodine atoms in a chiral scaffold makes this compound a potential direct precursor for C2-symmetric hypervalent iodine(III) or (V) reagents. 3,3'-Diiodobinaphthol derivatives have been explored as chiral hypervalent iodine organocatalysts for enantioselective oxidation reactions [1], a field where analogous dibromo compounds are inactive.

BINOL-Fused Maleimides & Chiral Imides

The rigid, chiral diiodo scaffold can react with 2,3-dihalomaleimides to form BINOL-fused maleimide architectures [1]. These novel C2-symmetric chiral imides have potential applications as organocatalysts or chiral auxiliaries, and the iodine substituents may impart unique electronic properties compared to non-halogenated analogs.

Application
Selection Property
Validation Focus
Disubstituted H8-BINOL catalyst synthesis
Aryl iodide coupling reactivity context
Suzuki coupling efficiency review
Chiral phosphoric acid scale-up
Enantiopurity transfer from intermediate
Process mass intensity review
Hypervalent iodine organocatalyst
Heavy-atom scaffold for iodine(III/V) reagents
Oxidation reaction screening context
Chiral imide and auxiliary synthesis
Rigid C2-symmetric scaffold
Electronic property comparison
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